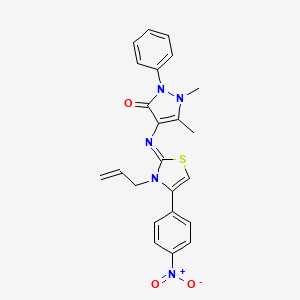

(Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

1,5-dimethyl-4-[[4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-4-14-26-20(17-10-12-19(13-11-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-8-6-5-7-9-18/h4-13,15H,1,14H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHPUNANRHTJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-nitrophenyl and allyl substituents. Below is a comparative analysis with closely related analogues:

Physicochemical and Pharmacological Properties

- Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound increases electron deficiency on the thiazole ring, enhancing its ability to act as a Michael acceptor in biological systems. This contrasts with the methylphenyl substituent in , which contributes to steric hindrance and reduced reactivity .

- Bioactivity: Compounds with nitro groups (e.g., the target compound) often exhibit stronger cytotoxic effects due to nitroreductase-mediated activation in hypoxic tumor environments. However, they may also display higher toxicity to normal cells compared to analogues with less reactive substituents .

- In contrast, the hydroxyethyl substituent in improves solubility but may compromise metabolic stability .

Crystallographic and Hydrogen-Bonding Patterns

- The pyrazolone-thiazole scaffold in related compounds (e.g., ) forms intramolecular hydrogen bonds (N–H···O) that stabilize the Z-configuration. The nitro group in the target compound may disrupt these interactions, altering crystal packing and melting points .

- Graph-set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in analogues like suggests that substituent electronegativity directly influences supramolecular assembly .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) with a pyrazole-aldehyde derivative under acidic or basic conditions.

- Step 2 : Introduction of the 4-nitrophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .

- Key conditions : Solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly impact yield (60–85%) and purity. Prolonged reaction times may lead to by-products like des-nitro derivatives .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological characterization includes:

- Spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the thiazole-pyrazole linkage and substituent positions .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in analogs with similar pyrazol-thiazole frameworks .

Q. What preliminary biological screening assays are recommended?

Initial screening often involves:

- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory activity via COX-2 inhibition assays .

- Dose-response studies (1–100 µM) to establish IC₅₀ values, with positive controls (e.g., diclofenac for COX-2) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during the allylation step?

Optimization strategies include:

- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) reduce side reactions like allyl group migration .

- In-line monitoring : FTIR or TLC to track allyl incorporation and terminate reactions at ~85% conversion .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

Comparative studies on analogs reveal:

- 4-Nitrophenyl vs. 3-nitrophenyl : The para-nitro group enhances electron-withdrawing effects, increasing thiazole ring stability and binding affinity to kinase targets .

- Substituent table :

| Substituent Position | Bioactivity (IC₅₀, µM) | Target |

|---|---|---|

| 4-Nitrophenyl (this compound) | 12.3 ± 1.2 | COX-2 |

| 3-Nitrophenyl (analog) | 28.7 ± 2.1 | COX-2 |

| 4-Methoxyphenyl (analog) | >100 | COX-2 |

| Data derived from . |

Q. How can contradictory bioactivity results across studies be resolved?

Discrepancies often arise from:

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular docking : Simulate binding to COX-2 or EGFR kinase using AutoDock Vina, focusing on hydrogen bonds with the nitro group and thiazole core .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .

- Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation .

Methodological Notes

- Synthetic Optimization : Prioritize catalyst choice and solvent polarity to balance yield and purity .

- Bioactivity Validation : Use orthogonal assays (e.g., Western blotting alongside MTT) to confirm target engagement .

- Data Reproducibility : Document reaction conditions (e.g., degassing steps for Pd-catalyzed couplings) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.